methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate
Brand Name: Vulcanchem
CAS No.: 869074-11-3
VCID: VC11923544
InChI: InChI=1S/C15H13N5O4S2/c1-8-12(22)20-14(18-17-8)26-15(19-20)25-7-11(21)16-10-5-3-9(4-6-10)13(23)24-2/h3-6H,7H2,1-2H3,(H,16,21)
SMILES: CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Molecular Formula: C15H13N5O4S2
Molecular Weight: 391.4 g/mol

methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate

CAS No.: 869074-11-3

Cat. No.: VC11923544

Molecular Formula: C15H13N5O4S2

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate - 869074-11-3

Specification

CAS No. 869074-11-3
Molecular Formula C15H13N5O4S2
Molecular Weight 391.4 g/mol
IUPAC Name methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C15H13N5O4S2/c1-8-12(22)20-14(18-17-8)26-15(19-20)25-7-11(21)16-10-5-3-9(4-6-10)13(23)24-2/h3-6H,7H2,1-2H3,(H,16,21)
Standard InChI Key MEPAAWQSYJNZRJ-UHFFFAOYSA-N
SMILES CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Canonical SMILES CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Introduction

Methyl 4-[2-({3-methyl-4-oxo-4H- thiadiazolo[2,3-c] triazin-7-yl}sulfanyl)acetamido]benzoate is a complex organic compound that combines elements of thiadiazole and triazine rings, integrated into a larger molecular structure. This compound is classified as a heterocyclic derivative, which is a broad category of compounds known for their diverse pharmacological properties. The presence of both thiadiazole and triazine moieties suggests potential applications in medicinal chemistry, particularly in areas such as anticancer, antibacterial, or antiviral research.

Synthesis Steps:

  • Formation of Thiadiazole Ring: This involves the reaction of appropriate precursors to form the thiadiazole ring.

  • Formation of Triazine Ring: The triazine ring is formed through condensation reactions involving suitable starting materials.

  • Coupling with Acetamido Group: The thiadiazolo-triazine moiety is then linked to an acetamido group.

  • Attachment of Benzoate Ester: Finally, the benzoate ester is attached to complete the molecule.

Characterization Techniques

Characterization of methyl 4-[2-({3-methyl-4-oxo-4H- thiadiazolo[2,3-c] triazin-7-yl}sulfanyl)acetamido]benzoate involves various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.

Potential Biological Activities

Given the structural complexity and the presence of pharmacologically active moieties, this compound could exhibit a range of biological activities:

  • Anticancer Activity: Thiadiazole derivatives have been reported to show anticancer properties by inhibiting cell growth and inducing apoptosis in cancer cells .

  • Antibacterial Activity: The triazine ring system is known for its potential antibacterial effects, which could be enhanced by the thiadiazole component .

  • Anti-inflammatory Activity: Some thiadiazole derivatives have shown anti-inflammatory properties, which might be relevant for this compound as well .

Data and Research Findings

While specific data on methyl 4-[2-({3-methyl-4-oxo-4H- thiadiazolo[2,3-c] triazin-7-yl}sulfanyl)acetamido]benzoate is limited, related compounds have demonstrated promising biological activities. For instance, thiadiazole derivatives have shown significant anticancer activity against various cancer cell lines . The incorporation of a triazine ring could further enhance these properties.

Table: Potential Biological Activities of Related Compounds

Compound TypeBiological ActivityCell Lines/Targets
Thiadiazole DerivativesAnticancerA549, SK-MEL-2, SK-OV-3, HCT15
Triazine DerivativesAntibacterialVarious bacterial strains
Thiadiazole-Triazine HybridsPotential Anti-inflammatoryNot specified

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